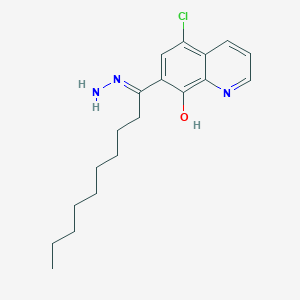
5-Chloro-7-decanehydrazonoylquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-decanehydrazonoylquinolin-8-ol is a synthetic compound belonging to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 5th position, a decanehydrazonoyl group at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-decanehydrazonoylquinolin-8-ol typically involves multiple steps, starting from commercially available quinoline derivatives. The general synthetic route includes:
Chlorination: Introduction of a chlorine atom at the 5th position of the quinoline ring using reagents such as thionyl chloride or phosphorus pentachloride.
Hydrazonation: Attachment of the decanehydrazonoyl group at the 7th position through a hydrazonation reaction, often involving hydrazine derivatives and appropriate catalysts.
Hydroxylation: Introduction of a hydroxyl group at the 8th position using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-decanehydrazonoylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The hydrazonoyl group can be reduced to form corresponding amines.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
5-Chloro-7-decanehydrazonoylquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and cancer due to its ability to chelate metal ions and inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-decanehydrazonoylquinolin-8-ol involves its ability to interact with various molecular targets and pathways:
Chelation: The compound can chelate metal ions such as copper and zinc, disrupting metal homeostasis in cells.
Enzyme Inhibition: It inhibits enzymes related to DNA replication and oxidative stress, thereby exerting antimicrobial and anticancer effects.
Pathway Modulation: The compound modulates pathways involved in amyloid plaque formation, making it a potential candidate for Alzheimer’s disease treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Dichloro-8-quinolinol: Used in pharmaceuticals and bulk drugs.
Clioquinol: An antifungal and antiprotozoal drug with neurotoxic properties at high doses.
Uniqueness
5-Chloro-7-decanehydrazonoylquinolin-8-ol is unique due to its specific hydrazonoyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H26ClN3O |
|---|---|
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
5-chloro-7-decanehydrazonoylquinolin-8-ol |
InChI |
InChI=1S/C19H26ClN3O/c1-2-3-4-5-6-7-8-11-17(23-21)15-13-16(20)14-10-9-12-22-18(14)19(15)24/h9-10,12-13,24H,2-8,11,21H2,1H3/b23-17+ |
Clé InChI |
ODHNWLGDNXHWHS-HAVVHWLPSA-N |
SMILES isomérique |
CCCCCCCCC/C(=N\N)/C1=CC(=C2C=CC=NC2=C1O)Cl |
SMILES canonique |
CCCCCCCCCC(=NN)C1=CC(=C2C=CC=NC2=C1O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)
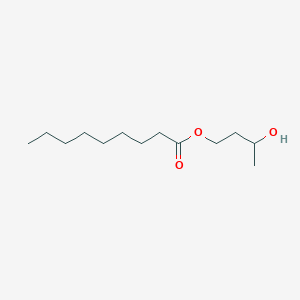
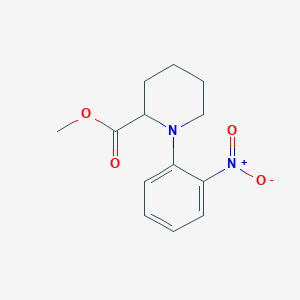
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
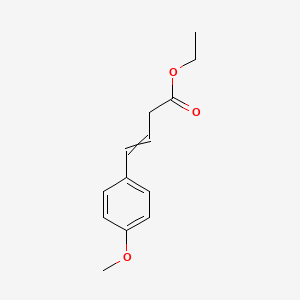
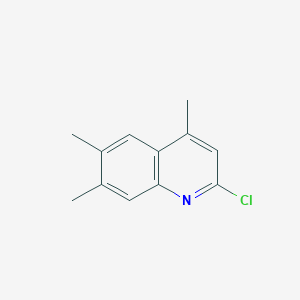
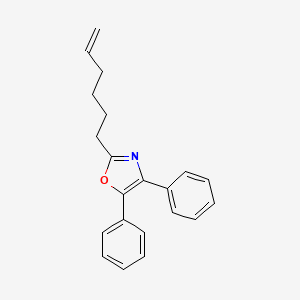
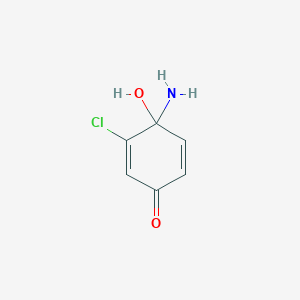
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
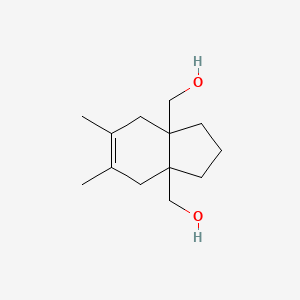
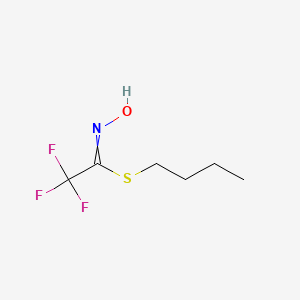

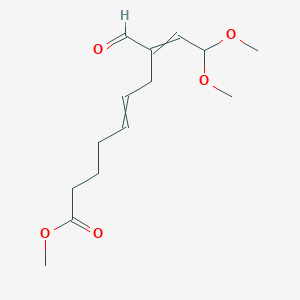
![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)
